

Introduction: The Strategic Value of a Versatile Chiral Building Block

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Compound of Interest

Compound Name: (S)-2-Hydroxysuccinic Acid Methyl Ester

Cat. No.: B027593

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In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is driven by the imperative to enhance drug efficacy and safety.[1][2] Chiral building blocks, molecules with specific three-dimensional arrangements, are fundamental to this endeavor, as stereochemistry directly dictates biological activity.[3][4] **(S)-2-Hydroxysuccinic Acid Methyl Ester**, a derivative of naturally occurring (S)-malic acid, represents a key intermediate in this class. Its bifunctional nature, possessing a hydroxyl group, a carboxylic acid, and an ester, makes it a highly versatile synthon for constructing complex molecular architectures.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the commercial landscape for **(S)-2-Hydroxysuccinic Acid Methyl Ester**, details common synthetic and purification strategies, outlines robust analytical methods for quality control, and explores its application as a pivotal chiral intermediate.

Chemical Identity and Isomeric Forms

(S)-2-Hydroxysuccinic Acid, commonly known as L-Malic Acid, is a dicarboxylic acid. Its mono-methylation can result in two distinct constitutional isomers, which is a critical point of clarification when sourcing the compound.

- (S)-2-Hydroxybutanedioic acid 1-methyl ester: Esterification at the C1 carboxyl group.

- (S)-2-Hydroxybutanedioic acid 4-methyl ester: Esterification at the C4 carboxyl group.

Furthermore, the dimethyl ester, Dimethyl (S)-(-)-malate, is also a commercially important and related building block. It is crucial for researchers to verify the exact isomer and its corresponding CAS number with the supplier to ensure the correct material is procured for their specific synthetic pathway.

Compound Name	Structure	CAS Number	Molecular Formula	Molecular Weight
(S)-2-Hydroxybutanedioic acid 4-methyl ester	$\text{HOOC-CH(OH)-CH}_2\text{-COOCH}_3$	66178-02-7	$\text{C}_5\text{H}_8\text{O}_5$	148.11 g/mol
(S)-2-Hydroxybutanedioic acid 1-methyl ester	$\text{CH}_3\text{OOC-CH(OH)-CH}_2\text{-COOH}$	66212-45-1	$\text{C}_5\text{H}_8\text{O}_5$	148.11 g/mol
Dimethyl (S)-(-)-malate	$\text{CH}_3\text{OOC-CH(OH)-CH}_2\text{-COOCH}_3$	617-55-0	$\text{C}_6\text{H}_{10}\text{O}_5$	162.14 g/mol

Commercial Availability and Sourcing

(S)-2-Hydroxysuccinic Acid Methyl Ester and its dimethyl derivative are readily available from a range of chemical suppliers, typically categorized for research and development purposes. Availability spans from milligram-scale for initial studies to kilogram-scale for process development.

Table 1: Prominent Commercial Suppliers

Supplier	Product Name Example(s)	CAS No. Provided	Purity	Available Quantities
Sigma-Aldrich	Dimethyl (S)-(-)-malate	617-55-0	98%	5g, 25g
Fisher Scientific	(S)-2-Hydroxysuccinic Acid Methyl Ester, TRC	Not specified	High Purity	250mg
MyBioSource	(S)-2-Hydroxysuccinic Acid Methyl Ester, Biochemical	Not specified	Research Grade	250mg, 5x250mg
Santa Cruz Biotechnology	(S)-2-Hydroxysuccinic Acid Methyl Ester	66212-45-1	Research Grade	Inquire
Parchem	Malic Acid 4-Me Ester	66178-02-7	Specialty Grade	Bulk
Biopurify	Malic acid 4-Me ester	66178-02-7	95%~99%	mg to g

Note: This table is illustrative. Researchers should always consult the supplier's catalog for the most current product specifications and availability.

When procuring this building block, it is essential to request a Certificate of Analysis (CoA) to confirm the identity, purity, and, most importantly, the enantiomeric excess (e.e.) of the specific lot.

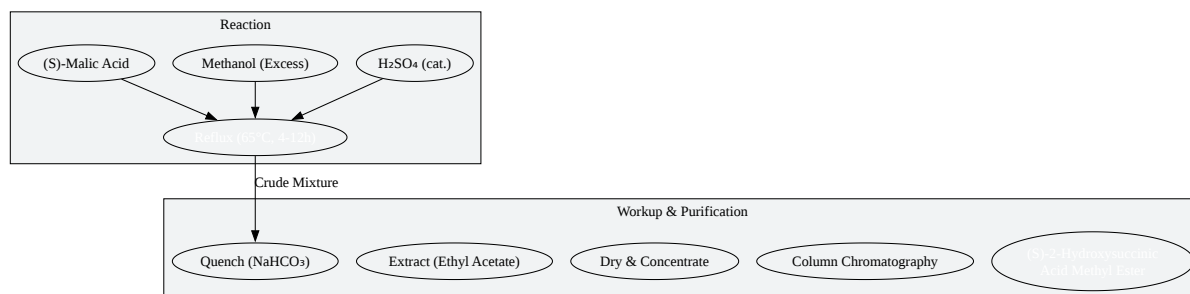
Synthesis and Purification Protocols

The most direct and common method for synthesizing **(S)-2-Hydroxysuccinic Acid Methyl Ester** is the Fischer esterification of (S)-Malic acid. The key to this process is controlling the

reaction conditions to favor mono-esterification and prevent racemization of the chiral center.

Protocol: Acid-Catalyzed Mono-esterification of (S)-Malic Acid

- **Reaction Setup:** To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add (S)-Malic acid (1.0 eq).
- **Solvent Addition:** Add a molar excess of anhydrous methanol (e.g., 5-10 eq), which serves as both reactant and solvent.
- **Catalyst Introduction:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the cooled mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.
- **Reaction Execution:** Heat the mixture to reflux (approx. 65°C) and maintain for a period determined by reaction monitoring (typically 4-12 hours). Thin Layer Chromatography (TLC) or LC-MS can be used to track the consumption of starting material and the formation of the mono- and di-ester products.
- **Workup and Neutralization:** After cooling to room temperature, quench the reaction by slowly adding a saturated sodium bicarbonate solution until the pH is neutral (~7). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
- **Extraction:** Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes). The desired ester product will partition into the organic layer.
- **Drying and Concentration:** Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- **Purification:** The crude product, often a mixture of mono-esters and some di-ester, requires purification. Column chromatography on silica gel is the most effective method. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the components.

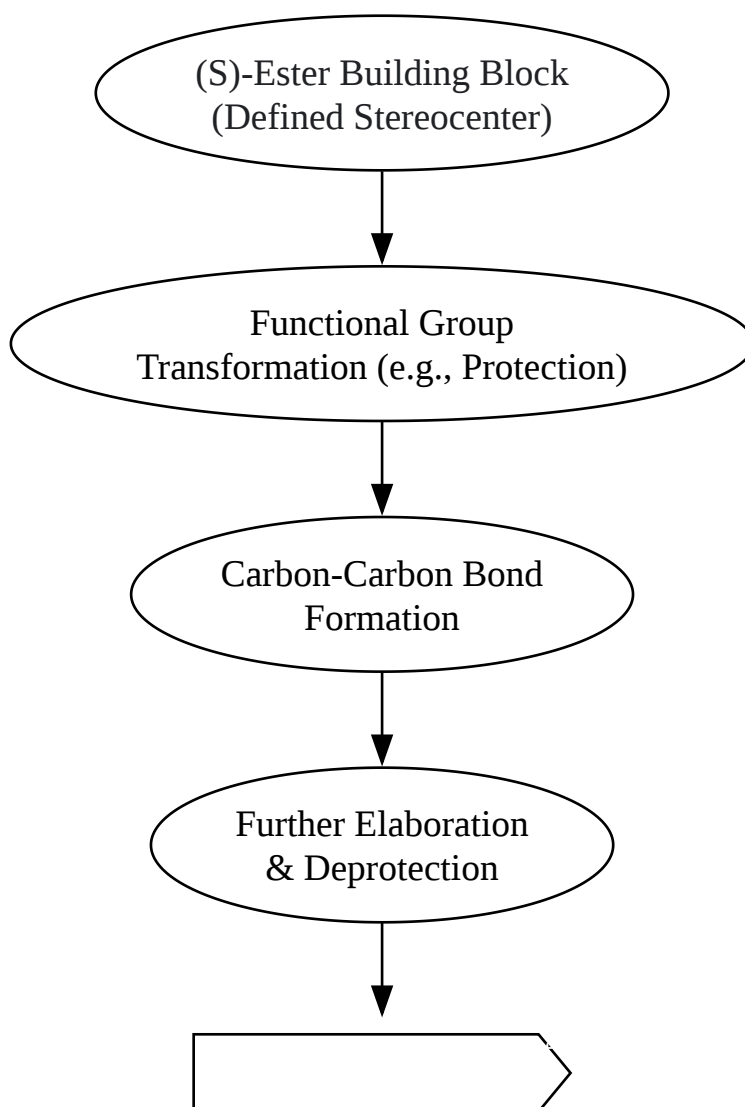


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Applications in Asymmetric Synthesis

The utility of **(S)-2-Hydroxysuccinic Acid Methyl Ester** lies in its pre-defined stereocenter and its orthogonal functional groups, which can be manipulated selectively. It serves as a valuable C4 chiral building block.

- **As a Chiral Precursor:** The hydroxyl and carboxylic acid/ester groups can be used as handles for chain elongation or cyclization reactions. For example, the hydroxyl group can be protected, allowing for chemistry to be performed on the carboxylic acid, or it can be oxidized to a ketone to introduce new functionalities.
- **Pharmaceutical Intermediates:** Chiral acids and esters are foundational in the synthesis of many active pharmaceutical ingredients (APIs).^{[1][5]} The (S)-configuration is often crucial for specific binding to biological targets like enzymes or receptors.^[3] By incorporating this building block, synthetic chemists can ensure the correct stereochemistry is carried through to the final drug molecule, which is a core principle of modern drug design.^[2]



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Quality Control & Analytical Methods

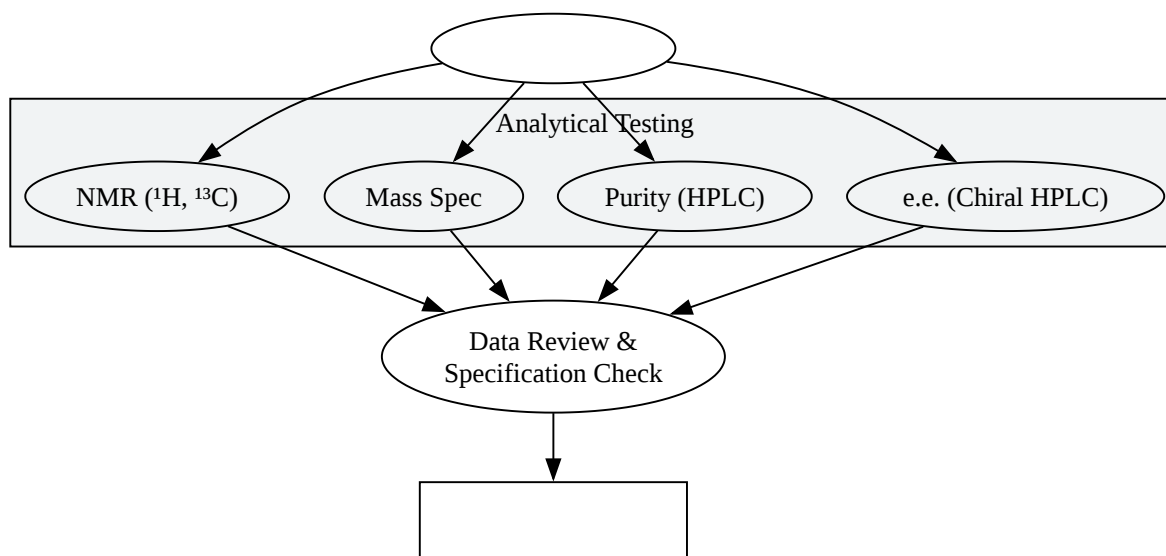
Ensuring the chemical and stereochemical purity of **(S)-2-Hydroxysuccinic Acid Methyl Ester** is paramount for its successful application. A robust QC protocol involves a suite of analytical techniques.

Table 2: Standard Analytical Specifications

Test	Method	Typical Specification	Purpose
Identity	^1H NMR, ^{13}C NMR	Conforms to structure	Confirms chemical structure and absence of major impurities.
Identity	Mass Spectrometry (MS)	Conforms to molecular weight	Confirms molecular formula.
Purity	HPLC/UPLC	$\geq 98\%$	Quantifies chemical purity by separating from byproducts.
Enantiomeric Excess (e.e.)	Chiral HPLC	$\geq 99\%$	Quantifies the stereochemical purity.
Water Content	Karl Fischer Titration	$\leq 0.5\%$	Determines water content, which can affect reaction stoichiometry.

Methodology Briefs

- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are used to confirm the molecular structure. The chemical shifts, integration, and coupling patterns provide a definitive fingerprint of the molecule.
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for assessing chemical purity.^[6] The compound is separated from any non-chiral impurities, and the purity is calculated based on the relative peak areas.
- Chiral HPLC: This is the critical technique for determining enantiomeric purity. A chiral stationary phase (CSP) is used to separate the (S)- and (R)-enantiomers, allowing for precise quantification of the enantiomeric excess.



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Conclusion

(S)-2-Hydroxysuccinic Acid Methyl Ester is more than a simple chemical; it is an enabling tool for the precise construction of complex, stereochemically defined molecules. Its commercial availability from numerous reputable suppliers provides researchers and process chemists with reliable access to this important chiral building block. A thorough understanding of its isomeric forms, coupled with rigorous quality control through established analytical methods, is essential for its effective use. As the pharmaceutical industry continues to advance toward increasingly sophisticated and specific therapeutics, the role of versatile and high-purity chiral intermediates like **(S)-2-Hydroxysuccinic Acid Methyl Ester** will only grow in significance.

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